3-Hydroxypyridine-2-carboxaldehyde

Vue d'ensemble

Description

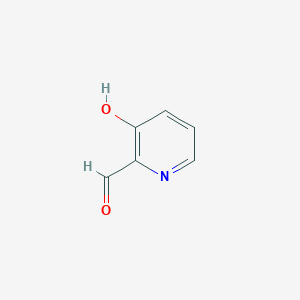

3-Hydroxypyridine-2-carboxaldehyde is an organic compound with the chemical formula C7H7NO2 and a molecular weight of 137.14 g/mol . It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by an aldehyde group, and the hydrogen atom at the third position is replaced by a hydroxyl group. This compound is known for its unique chemical properties and its applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Hydroxypyridine-2-carboxaldehyde can be synthesized through several methods. One common method involves the reaction of 3-hydroxypyridine with formic acid and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance the yield and purity of the compound. Catalysts such as palladium or platinum are commonly used in these processes to facilitate the oxidation of the intermediate compounds .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxypyridine-2-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: 3-Hydroxypyridine-2-carboxylic acid.

Reduction: 3-Hydroxypyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated the potential of platinum(II) complexes derived from 3-hydroxypyridine-2-carboxaldehyde as anticancer agents. These complexes exhibit moderate antineoplastic activity against HeLa cells, with IC50 values indicating their effectiveness in inhibiting cancer cell proliferation. For instance, two synthesized complexes showed IC50 values of 107.16 μM and 132.13 μM, respectively, highlighting their potential as alternative treatments to traditional platinum-based drugs .

Mechanism of Action

The mechanism involves the formation of hydrogen bonds between the platinum complexes and DNA bases, which could lead to DNA damage and apoptosis in cancer cells. The binding energies of these complexes suggest a strong interaction with guanine residues, which is crucial for their anticancer efficacy .

Analytical Chemistry

Chiral Analysis

this compound has been utilized as a derivatizing agent in chiral chromatography. It facilitates the formation of imines with chiral amines, allowing for the enantiopurity analysis through circular dichroism (CD) spectroscopy. This method has shown good universality across various classes of chiral amines, making it a robust tool for stereochemical analysis .

Quantitative Detection

The compound's ability to form stable derivatives enhances its application in high-performance liquid chromatography (HPLC), where it aids in the rapid and automated detection of chiral compounds. This is particularly beneficial in pharmaceutical development where enantiomeric purity is critical .

Material Science

Fluorescent Properties

this compound derivatives have been explored for their fluorescent properties. Notably, it has been identified as a low molecular weight dye exhibiting green fluorescence at alkaline pH, which can be applied in biological imaging and sensor technologies . The compound's unique spectral properties make it suitable for applications requiring sensitive detection methods.

Mechanistic Studies

Vitamin B6 Analogue

HCA serves as an analogue of pyridoxal 5′-phosphate (the active form of vitamin B6), and has been employed in mechanistic studies to understand enzyme kinetics related to vitamin B6-dependent enzymes. Its ability to mimic the enzyme-bound form allows researchers to gain insights into the catalytic mechanisms involving imine formation and Schiff base reactions .

Synthesis and Derivatives

Prodrug Development

Research has indicated that HCA can be modified to create prodrugs that enhance bioavailability and therapeutic efficacy. Such derivatives have shown promise in treating various conditions by improving pharmacokinetic properties .

Data Summary Table

Mécanisme D'action

The mechanism of action of 3-hydroxypyridine-2-carboxaldehyde involves its interaction with various molecular targets and pathways. One notable pathway is the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation and apoptosis. The compound has been shown to inhibit the activity of certain enzymes in this pathway, leading to its potential anticancer effects .

Comparaison Avec Des Composés Similaires

Picolinaldehyde (2-formylpyridine): Similar structure but with the aldehyde group at the second position.

Nicotinaldehyde (3-formylpyridine): Similar structure but with the aldehyde group at the third position.

Isonicotinaldehyde (4-formylpyridine): Similar structure but with the aldehyde group at the fourth position.

Uniqueness: 3-Hydroxypyridine-2-carboxaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry .

Activité Biologique

3-Hydroxypyridine-2-carboxaldehyde (HCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of the biological activity associated with HCA, including its anticancer properties, enzyme inhibition, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group and an aldehyde functional group attached to a pyridine ring. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of HCA and its derivatives, particularly in the form of platinum(II) complexes. For instance, research has shown that platinum complexes derived from HCA exhibit moderate antineoplastic activity against various cancer cell lines, including HeLa cells. The IC50 values for these compounds were found to be 107.16 μM and 132.13 μM, indicating their effectiveness in inhibiting cancer cell proliferation .

Case Study: Platinum(II) Complexes

A study focused on synthesizing novel platinum(II) complexes of HCA thiosemicarbazones reported significant binding interactions with DNA, which are crucial for their anticancer activity. The binding energy values for these complexes ranged from -6.49 to -6.83 kcal/mol, suggesting strong interactions with guanine bases in DNA .

| Complex | IC50 (μM) | Binding Energy (kcal/mol) |

|---|---|---|

| [Pt(HyPyMe)Cl] | 107.16 | -6.49 |

| [Pt(HyPyPyrd)Cl] | 132.13 | -6.83 |

Enzyme Inhibition

HCA has also been studied for its enzyme inhibitory properties. It has been reported that thiosemicarbazones derived from pyridine-2-carboxaldehyde exhibit potent inhibition of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis. Some derivatives have shown to be more than 1000-fold more effective than the clinical drug hydroxyurea .

Applications in Drug Development

The unique chemical properties of HCA make it a valuable candidate for drug development, particularly in creating new therapeutic agents that target specific biological pathways. Its ability to form stable complexes with metal ions enhances its potential as a scaffold for designing novel drugs.

Derivatization for Chiral Analysis

HCA has been utilized as a derivatizing agent in chiral chromatography, enhancing the separation and analysis of chiral amines through circular dichroism techniques. This application underscores its versatility beyond traditional medicinal chemistry .

Propriétés

IUPAC Name |

3-hydroxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-6(9)2-1-3-7-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDSWZBXIZCMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371997 | |

| Record name | 3-Hydroxypyridine-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-55-4 | |

| Record name | 3-Hydroxy-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyridine-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxypicolinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone (3-HP) and its derivatives as anticancer agents?

A1: 3-HP and related compounds demonstrate anticancer activity primarily by inhibiting ribonucleotide reductase. [, , ] This enzyme plays a crucial role in DNA synthesis, and its inhibition directly impedes the rapid proliferation of cancer cells.

Q2: What structural features contribute to the anticancer activity of 3-HP and its analogues?

A2: The presence of the N—N—S* tridentate ligand system is crucial for the activity of these compounds. [, ] Modifications to the basic this compound thiosemicarbazone structure, such as the addition of methyl or pyrrolidinyl groups, can influence potency and selectivity against different cancer cell lines. [, , ]

Q3: How effective is this compound thiosemicarbazone (3-HP) against different types of cancer in preclinical models?

A3: 3-HP has shown promising activity against various cancer models, including leukemia L1210, Ehrlich ascites carcinoma, lymphoma L5178Y, Lewis lung carcinoma, and adenocarcinoma 755. [] Further research explored the efficacy of 3-HP derivatives, like the N(4)-methylthiosemicarbazone derivative, against liver cancer cell line HepG-2. []

Q4: What are the limitations of current preclinical research on this compound thiosemicarbazone and its derivatives?

A4: While in vitro studies have demonstrated promising results, further investigation in vivo and potentially clinical trials are needed to confirm the efficacy and safety of these compounds in humans. [, ] Understanding the long-term effects, potential toxicity, and optimal drug delivery strategies will be crucial for translating these findings into clinical applications.

Q5: Can the efficacy of this compound thiosemicarbazone and its derivatives be enhanced?

A5: Researchers are exploring the complexation of 3-HP derivatives with metals like Platinum(II) to potentially enhance their anticancer activity and overcome drug resistance. [] Additionally, developing targeted drug delivery systems could improve the efficacy and reduce potential side effects.

Q6: Are there any analytical techniques specifically highlighted for studying this compound and its derivatives?

A6: Various spectroscopic methods, including FT-IR, 1H-NMR, UV-Visible spectroscopy, and mass spectrometry, are routinely employed for the characterization of these compounds. [] Additionally, techniques like circular dichroism (CD) spectroscopy are being explored for analyzing the stereochemistry and chiral separation of this compound derivatives. [, ]

Q7: Beyond its anticancer potential, are there other applications for this compound?

A7: Yes, this compound's ability to form imine bonds with chiral amines is being investigated for applications in chiral separation and stereochemical analysis. [, ] This approach shows promise for developing rapid and robust methods to determine the enantiomeric purity of chiral amine compounds, with potential applications in pharmaceutical and chemical industries.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.